3-Cyanopicolinimidamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopicolinimidamide hydrochloride typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions are likely applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano and imidamide groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on C-2 can take part in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Condensation Reactions: Reagents such as aldehydes, ketones, and other carbonyl compounds are used.
Major Products:
Heterocyclic Compounds: The reactions often yield novel heterocyclic moieties, including pyrroles, pyrazoles, and imidazoles.
Scientific Research Applications
3-Cyanopicolinimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyanopicolinimidamide hydrochloride involves its role as a ligand in nickel-catalyzed cross-coupling reactions. It enables the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.
Comparison with Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N’2,N’6-Dicyanopyridine-2,6-bis(carboximidamide)
Comparison: 3-Cyanopicolinimidamide hydrochloride is unique due to its specific cyano and imidamide functional groups, which provide distinct reactivity and potential for forming diverse heterocyclic compounds. Its role as a ligand in nickel-catalyzed reactions also sets it apart from other similar compounds .
Properties
CAS No. |
1179360-17-8 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-11-6(5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI Key |
LZYBMLBFSRUFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C#N.Cl |
Origin of Product |
United States |
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